molecular formula C19H22ClFN2O3S B2740192 1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide CAS No. 1209409-75-5

1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide

Cat. No. B2740192
CAS RN: 1209409-75-5
M. Wt: 412.9
InChI Key: RIJDFLZSBBAKKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-659, and it belongs to the class of sulfonamide-containing kinase inhibitors. It has been found to be effective in the treatment of various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Acceleration of Reaction Rates

One application involves the study of methanesulfonyl fluoride as an oxydiaphoric (acid-transferring) inhibitor of acetylcholinesterase, where it reacts with the enzyme to produce a methanesulfonyl enzyme derivative. This research highlights the impact of substituted ammonium ions on the rate of reaction, indicating a significant increase in reaction rates with specific ions, which may provide insights into enzyme inhibition mechanisms and the design of enzyme inhibitors (Kitz & Wilson, 1963).

Structural Analysis

Structural analysis of derivatives, such as N-(2,3-Dichlorophenyl)methanesulfonamide, has provided detailed insights into molecular conformations and hydrogen bonding patterns. These studies are crucial for understanding the molecular geometry and potential interactions in biological systems, offering a foundation for the development of new compounds with tailored properties (Gowda, Foro, & Fuess, 2007).

Synthesis of Derivatives

Research on new synthetic approaches to phenylmethanesulfonamide derivatives showcases the development of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating high reactivity and potential for further chemical transformations. This opens up new pathways for the synthesis of complex organic molecules (Aizina, Levkovskaya, & Rozentsveig, 2012).

Reaction with Acetylcholinesterase

Studies have also focused on the interaction of methanesulfonates with acetylcholinesterase, forming an inactive methanesulfonyl-enzyme derivative. This research is vital for understanding the mechanisms of enzyme inhibition and could lead to the development of novel therapeutic agents (Greenspan & Wilson, 1970).

Chemoselective N-Acylation

The development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as chemoselective N-acylation reagents showcases their utility in organic synthesis. Such reagents offer good chemoselectivity, making them valuable tools for the synthesis of complex organic compounds (Kondo, Sekimoto, Nakao, & Murakami, 2000).

properties

IUPAC Name

1-(3-chlorophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O3S/c20-17-3-1-2-15(12-17)14-27(24,25)22-13-19(23-8-10-26-11-9-23)16-4-6-18(21)7-5-16/h1-7,12,19,22H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJDFLZSBBAKKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)CC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-(2-(4-fluorophenyl)-2-morpholinoethyl)methanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.